molecular formula C10H14ClN3O B025896 5-Imino-3-phenylethyl-1,2,3-oxadiazolidine hydrochloride CAS No. 102504-32-5

5-Imino-3-phenylethyl-1,2,3-oxadiazolidine hydrochloride

Cat. No. B025896
M. Wt: 227.69 g/mol
InChI Key: PHGGKSPFNPHITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Imino-3-phenylethyl-1,2,3-oxadiazolidine hydrochloride is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound is a derivative of oxadiazolidine and has been found to exhibit a wide range of biological activities.

Mechanism Of Action

The mechanism of action of 5-Imino-3-phenylethyl-1,2,3-oxadiazolidine hydrochloride is not fully understood. However, it is believed that the compound acts by modulating the activity of certain neurotransmitters in the brain, such as serotonin and norepinephrine. This modulation is thought to be responsible for the compound's antidepressant and anxiolytic effects.

Biochemical And Physiological Effects

5-Imino-3-phenylethyl-1,2,3-oxadiazolidine hydrochloride has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain, as well as to have anticonvulsant properties. It has also been found to increase the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine, which are associated with mood regulation.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Imino-3-phenylethyl-1,2,3-oxadiazolidine hydrochloride for lab experiments is its wide range of biological activities. This makes it a useful compound for studying the effects of neurotransmitters on various physiological processes. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results.

Future Directions

There are several future directions for research on 5-Imino-3-phenylethyl-1,2,3-oxadiazolidine hydrochloride. One direction is to further investigate the compound's mechanism of action, in order to better understand its effects on neurotransmitters and physiological processes. Another direction is to explore the compound's potential as a treatment for various neurological and psychiatric disorders, such as depression, anxiety, and epilepsy. Finally, future research could focus on developing new derivatives of the compound with improved therapeutic properties.

Synthesis Methods

The synthesis method of 5-Imino-3-phenylethyl-1,2,3-oxadiazolidine hydrochloride involves the reaction of 3-phenylethylamine with ethyl chloroformate in the presence of sodium hydroxide. The resulting product is then reacted with hydrazine hydrate to yield 5-Imino-3-phenylethyl-1,2,3-oxadiazolidine, which is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Scientific Research Applications

5-Imino-3-phenylethyl-1,2,3-oxadiazolidine hydrochloride has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential as an antidepressant and anxiolytic.

properties

CAS RN

102504-32-5

Product Name

5-Imino-3-phenylethyl-1,2,3-oxadiazolidine hydrochloride

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

3-(2-phenylethyl)-2H-1,3,4-oxadiazol-4-ium-5-amine;chloride

InChI

InChI=1S/C10H13N3O.ClH/c11-10-12-13(8-14-10)7-6-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H2,11,12);1H

InChI Key

PHGGKSPFNPHITJ-UHFFFAOYSA-N

Isomeric SMILES

C1N(N=C(O1)[NH3+])CCC2=CC=CC=C2.[Cl-]

SMILES

C1N([NH+]=C(O1)N)CCC2=CC=CC=C2.[Cl-]

Canonical SMILES

C1N(N=C(O1)[NH3+])CCC2=CC=CC=C2.[Cl-]

synonyms

5-Imino-3-phenylethyl-1,2,3-oxadiazolidine hydrochloride

Origin of Product

United States

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